molecular formula C5H11N5 B3030152 N3-Propyl-1H-1,2,4-triazole-3,5-diamine CAS No. 87253-78-9

N3-Propyl-1H-1,2,4-triazole-3,5-diamine

Cat. No. B3030152
CAS RN: 87253-78-9
M. Wt: 141.18 g/mol
InChI Key: MQJLXZBPFLYTIJ-UHFFFAOYSA-N
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Description

“N3-Propyl-1H-1,2,4-triazole-3,5-diamine” is a compound with the molecular formula C5H11N5 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms in the ring .

Scientific Research Applications

Energetic Materials

  • Green Energetic Materials : N5,N5'-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) is an example of a nitrogen-rich, low-toxicity energetic material derived from 1,2,4-triazole. It demonstrates high thermostability, insensitivity to impact, friction, and electrostatic discharge, and very low toxicity in human cells and environmental bacteria. This material shows potential for solid propellants and solid-state gas generators in clean fire-extinguishing systems and other civil and defense applications (Shlomovich et al., 2017).

Medical Applications

  • Anticancer Agents : 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues have been synthesized as cyclin-dependent kinase inhibitors. These compounds exhibit potent and selective inhibitory activities against CDK1 and CDK2, showing effectiveness in inhibiting cellular proliferation in various human tumor cells. One such compound demonstrated in vivo efficacy in a human melanoma model (Lin et al., 2005).

Corrosion Inhibition

  • Copper Corrosion Inhibitors : Triazole derivatives, including 1H-1,2,4-triazole-3,5-diamine, have been studied as corrosion inhibitors for copper in nitric acid. The efficiency of these inhibitors was investigated using density functional theory, showing a correlation between theoretical data and experimental results (Zarrouk et al., 2013).

Luminescent Properties

  • Luminescent Compounds : The substituent effect on the luminescent properties of 4-amino-4H-1,2,4-triazole-based compounds has been explored. These compounds, characterized by various spectroscopic techniques, exhibit solid-state luminescent spectra with emission maxima at different wavelengths, indicating potential applications in materials science (Xi et al., 2021).

Supramolecular Interactions

  • Supramolecular Chemistry : Research on 1,2,3-triazoles, including derivatives like 1H-1,2,3-triazoles, highlights their diverse supramolecular interactions. These interactions enable applications in coordination chemistry, anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Antibacterial and Antifungal Activities

  • Antibacterial and Antifungal Agents : N3-(4-Substituted phenyl)-N5-Phenyl-4H-1, 2, 4-Triazole-3,5-diamine derivatives have been synthesized and tested for their antibacterial and antifungal activities against human pathogenic bacteria and fungi (Mishra et al., 2009).

Thermal Stability and Acoustic Properties

  • Energetic 1,2,4-Triazoles : The thermal stability and acoustic fingerprint spectra of energetic 1,2,4-triazoles were evaluated using pulsed photoacoustic techniques, highlighting their potential use as propellants and explosives in rocket fuels (Rao et al., 2016).

properties

IUPAC Name

3-N-propyl-1H-1,2,4-triazole-3,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5/c1-2-3-7-5-8-4(6)9-10-5/h2-3H2,1H3,(H4,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJLXZBPFLYTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NNC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461518
Record name N3-Propyl-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N3-Propyl-1H-1,2,4-triazole-3,5-diamine

CAS RN

87253-78-9
Record name N3-Propyl-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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